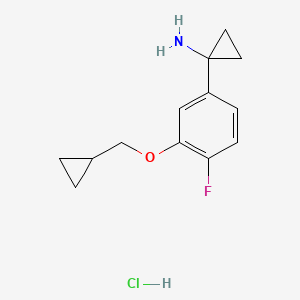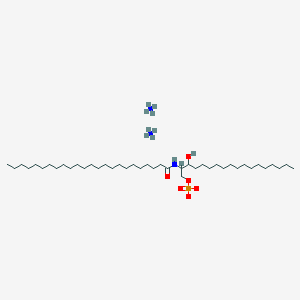
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) is a synthetic sphingolipid derivative. It is a member of the ceramide-1-phosphate family, which plays a crucial role in cellular signaling and regulation. This compound is known for its involvement in various biological processes, including cell growth, differentiation, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) typically involves the following steps:
Sphinganine Synthesis: The initial step involves the synthesis of sphinganine, a long-chain base, through the condensation of palmitoyl-CoA and serine.
N-acylation: Sphinganine is then acylated with lignoceric acid to form N-lignoceroyl-sphinganine.
Phosphorylation: The N-lignoceroyl-sphinganine is phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride (POCl3), to yield N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate.
Ammonium Salt Formation: The final step involves the conversion of the free acid form to its ammonium salt by neutralizing with ammonium hydroxide.
Industrial Production Methods
Industrial production of N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like thionyl chloride (SOCl2) for chlorination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid metabolism and signaling pathways.
Biology: Investigated for its role in cell growth, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic applications in cancer treatment and neurodegenerative diseases.
Industry: Utilized in the development of sphingolipid-based products, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with sphingosine-1-phosphate receptors (S1PRs) and other sphingolipid-binding proteins.
Pathways Involved: It modulates signaling pathways related to cell survival, proliferation, and apoptosis, including the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) can be compared with other similar compounds:
N-palmitoyl-D-erythro-dihydroceramide-1-phosphate: Similar structure but with a shorter acyl chain.
N-stearoyl-D-erythro-dihydroceramide-1-phosphate: Differing by the length of the acyl chain.
N-arachidoyl-D-erythro-dihydroceramide-1-phosphate: Another variant with a different acyl chain length.
Uniqueness
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) is unique due to its specific acyl chain length, which influences its biological activity and interaction with molecular targets.
Properties
Molecular Formula |
C42H92N3O6P |
|---|---|
Molecular Weight |
766.2 g/mol |
IUPAC Name |
diazanium;[3-hydroxy-2-(tetracosanoylamino)octadecyl] phosphate |
InChI |
InChI=1S/C42H86NO6P.2H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2;;/h40-41,44H,3-39H2,1-2H3,(H,43,45)(H2,46,47,48);2*1H3 |
InChI Key |
ADFVSBAEXZLYGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])[O-])C(CCCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


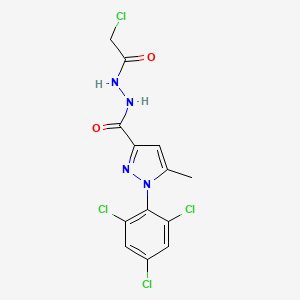
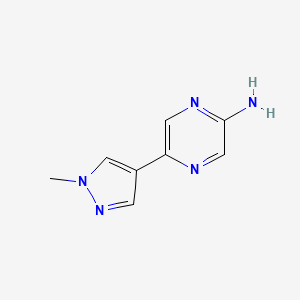

![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)
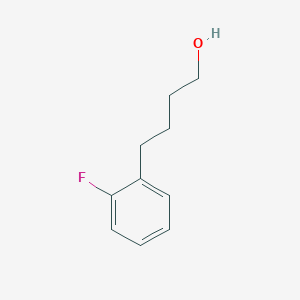

![(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol](/img/structure/B12075873.png)

![N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12075884.png)

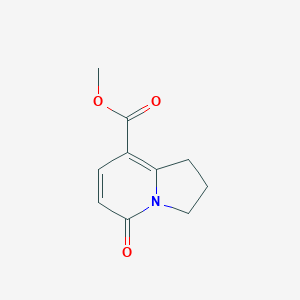
![1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone](/img/structure/B12075895.png)
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)
